molecular formula C9H19NO B2897536 (4-Ethoxycyclohexyl)methanamine CAS No. 1554653-51-8

(4-Ethoxycyclohexyl)methanamine

Cat. No.: B2897536
CAS No.: 1554653-51-8
M. Wt: 157.257
InChI Key: LABJYIPPYWKIAD-UHFFFAOYSA-N
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Description

(4-Ethoxycyclohexyl)methanamine is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of cyclohexylmethanamine derivatives, which are frequently explored as synthetic intermediates and key pharmacophores in the development of bioactive molecules . The structure, featuring an amine-functionalized chain linked to a 4-ethoxy-substituted cyclohexane ring, makes it a valuable building block for constructing more complex molecular architectures. Compounds with the cyclohexylmethanamine core have demonstrated significant research value, particularly in the field of receptor ligand development. For instance, similar structures are investigated for their affinity towards sigma (σ) receptors, which are protein targets under study for their role in neurological disorders and cancer . Additionally, the cyclohexylmethanamine motif is found in ligands for opioid receptors, highlighting its utility in probing neuropharmacological pathways . The 4-ethoxy substituent on the cyclohexane ring can influence the molecule's overall stereochemistry, lipophilicity, and electronic properties, which are critical parameters in drug discovery for optimizing a compound's affinity and selectivity for its target. Researchers may utilize this compound as a precursor in the synthesis of potential receptor agonists or antagonists, or as a scaffold for creating chemical libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-ethoxycyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-9-5-3-8(7-10)4-6-9/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJYIPPYWKIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554653-51-8
Record name (4-ethoxycyclohexyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxycyclohexyl)methanamine typically involves the following steps:

    Formation of 4-Ethoxycyclohexanone: This can be achieved by the ethoxylation of cyclohexanone using ethyl alcohol in the presence of an acid catalyst.

    Reductive Amination: The 4-Ethoxycyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can facilitate large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Ethoxycyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A selection of structurally related amines is compared below (Table 1). Key differences include substituent groups (e.g., ethoxy vs. methoxy, aromatic vs. aliphatic rings) and molecular weights, which influence physical and chemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(4-Ethoxycyclohexyl)methanamine C₈H₁₅NO 141.21 4-Ethoxycyclohexyl, methanamine
N-Benzyl-1-(4-methoxyphenyl)methanamine C₁₅H₁₇NO 227.31 Benzyl, 4-methoxyphenyl
2-Cyclohexyl-2-(4-methoxyphenyl)ethanamine C₁₅H₂₁NO 233.36 Cyclohexyl, 4-methoxyphenyl
4-Methoxyamphetamine (PMA) C₁₀H₁₅NO 165.23 4-Methoxyphenyl, α-methyl group
(S)-(-)-1-(4-Methoxyphenyl)ethylamine C₉H₁₃NO 151.21 Chiral center, 4-methoxyphenyl
(4-Methoxy-2-nitrophenyl)methanamine C₈H₁₀N₂O₃ 182.18 4-Methoxy, 2-nitro substituents

Electronic and Steric Effects

  • Ethoxy vs.
  • Aromatic vs. Aliphatic : Aromatic amines (e.g., N-benzyl derivatives) exhibit resonance stabilization, whereas cyclohexyl-based amines like the target compound offer conformational flexibility and reduced π-system interactions.

Key Research Findings

  • Regulatory Status : 4-Methoxyamphetamine’s controlled status underscores the importance of regulatory compliance in handling structurally similar amines .

Biological Activity

(4-Ethoxycyclohexyl)methanamine, with the molecular formula C9_9H19_{19}NO and CAS number 1554653-51-8, is an organic compound derived from cyclohexylmethanamine. It features an ethoxy group at the fourth position of the cyclohexyl ring, which influences its chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound has a molecular weight of 157.25 g/mol and is characterized by its structural features that include an ethoxy substituent which enhances solubility and reactivity compared to its analogs. The synthesis typically involves the ethoxylation of cyclohexanone followed by reductive amination, allowing for the formation of this compound in a laboratory setting.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity by disrupting bacterial protein and nucleic acid structures.
  • Anticancer Activity : Studies have highlighted its effectiveness against various cancer cell lines. Ethoxy-cyclohexyl derivatives have been identified as particularly active against a range of cancer types, with mechanisms involving interaction with key proteins such as AKT1 .
  • Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and enzymatic reactions.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

  • Binding Affinity : The ethoxy group enhances the binding affinity of the compound to various receptors and enzymes, potentially modulating their activity.
  • Inhibition and Activation : The compound can act as an inhibitor or activator in enzymatic pathways, leading to diverse physiological effects depending on the target.

Anticancer Studies

A study investigating thymol and carvacrol derivatives found that ethoxy-cyclohexyl analogues consistently demonstrated high activity against ten different cancer cell lines. These findings were supported by computational methods that predicted interactions with cancer-related gene targets .

CompoundIC50 (μM)Cancer Cell Line
Ethoxy-cyclohexyl analogue2 ± 0.2Various

Antimicrobial Studies

Research on antimicrobial efficacy demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined through standard two-fold dilution assays, showcasing its potential as an antimicrobial agent .

CompoundMIC (μM)Bacteria
This compound0.04Bacillus subtilis

Comparative Analysis

When compared to similar compounds like cyclohexylmethanamine and 4-methoxycyclohexylmethanamine, this compound displays enhanced solubility and biological activity due to the presence of the ethoxy group. This substitution not only alters its chemical reactivity but also improves its pharmacological profile.

Compound TypeKey FeaturesBiological Activity
CyclohexylmethanamineNo ethoxy groupLower activity
4-MethoxycyclohexylmethanamineMethoxy group instead of ethoxyModerate activity
This compound Ethoxy group presentHigh activity

Q & A

Q. How can structure-activity relationship (SAR) studies improve its selectivity for specific biological targets?

  • Methodology : Synthesize analogs with modifications to the ethoxy group (e.g., replacing with methoxy or propoxy) or cyclohexane ring (e.g., fluorination). Test analogs in high-throughput screening (HTS) assays and correlate structural changes with activity shifts using multivariate regression analysis .

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